N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide

Description

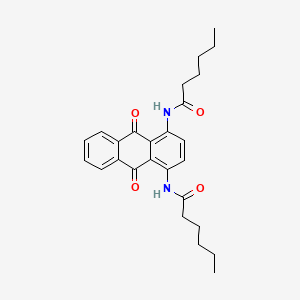

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is an anthraquinone derivative featuring two hexanamide groups at the 1,4-positions of the anthracene core.

Properties

CAS No. |

85832-58-2 |

|---|---|

Molecular Formula |

C26H30N2O4 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[4-(hexanoylamino)-9,10-dioxoanthracen-1-yl]hexanamide |

InChI |

InChI=1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30) |

InChI Key |

WIRYJMRIMTWICK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Reaction Conditions

Critical parameters for synthesis include:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Birch Reduction | Li, NH₃, THF | Room temperature | High |

| Friedel-Crafts | Acyl chloride, AlCl₃ | Reflux, inert atmosphere | Moderate |

| Acylation | Hexanoyl chloride, pyridine | CH₂Cl₂, overnight stirring | ~90% |

The use of NaBH₄ as a reducing agent in intermediate steps (e.g., converting quinones to diols) significantly impacts product yield .

Structural Analysis

The compound’s molecular formula is C₂₆H₃₀N₂O₄ (molecular weight: 434.5 g/mol) . Its structure features:

-

A central 9,10-dioxoanthracene core.

-

Two hexanamide groups attached at positions 1 and 4.

-

Hydrogen bonding and π–π stacking interactions in solid-state conformations .

Key spectroscopic data includes:

-

SMILES :

CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O. -

InChI :

1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30).

Comparative Analysis of Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 1,4-dimethoxyanthracene-9,10-dione | Methoxy groups at positions 1 and 4 | Quinonoid dye intermediates |

| 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate | Acetyl-protected hydroxyl groups | Precursor to aminoanthraquinones |

| N,N'-Dihexanamide derivative | Hexanamide substituents | Enhanced solubility/bioavailability |

This compound’s hexanamide groups distinguish it from simpler anthraquinone derivatives, improving its suitability for biological assays and industrial applications .

Research Findings

-

Yield Optimization : Reaction time and solvent choice critically influence purity. For example, acetylation in CH₂Cl₂ with pyridine achieves >90% yield .

-

Mechanistic Insights : Friedel-Crafts acylation introduces electron-withdrawing groups, enhancing electrophilic substitution reactivity .

-

Biological Potential : Analogous aminoanthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione) show cytotoxic activity, suggesting this compound’s derivatives may exhibit similar properties .

Scientific Research Applications

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,4-disubstituted anthraquinones. Key structural analogs and their properties are summarized below:

Key Differences in Properties

- Solubility: The hexanamide derivative likely exhibits higher solubility in organic solvents (e.g., DCM, THF) compared to the diacetate (water/ethanol-soluble) or charged analogs like Me3N-Pr-DAAQ (soluble in polar electrolytes) . Trifluoroacetamide derivatives (e.g., compound 2e in ) show reduced solubility due to strong electron-withdrawing effects .

- Electronic Effects: Hexanamide’s electron-donating alkyl chains contrast with the electron-withdrawing trifluoroacetamide groups, influencing redox potentials in electrochemical applications . Quaternary ammonium salts (e.g., Me3N-Pr-DAAQ) enhance ionic conductivity, making them superior for redox flow batteries compared to neutral amides .

- Bioactivity: Diacetate derivatives (e.g., compound 7) exhibit strong cytotoxicity against MCF-7 and Hep-G2 cells (IC₅₀ 1.1–14.0 µg/mL) . The hexanamide analog may show modified bioactivity due to lipophilic side chains enhancing membrane permeability. Aminoanthraquinones with butylamine substituents (e.g., 3a) demonstrate potent anticancer activity, suggesting that alkylamide groups could similarly interact with biological targets .

Biological Activity

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is a synthetic compound derived from the anthracene family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 286.30 g/mol

- CAS Number : 31719-70-7

- LogP : 2.74960

The compound features a dioxoanthracene backbone with two hexanamide side chains, which may influence its solubility and interaction with biological systems.

Anticancer Properties

Research indicates that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Study : A study on similar compounds demonstrated their efficacy in inhibiting cell proliferation in breast cancer cell lines. The mechanism involved the modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

Anthracene derivatives have also been explored for their antimicrobial properties. The presence of the dioxo group is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Research Findings : A comparative study on various anthraquinone derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing promising antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

- ROS Generation : Induction of oxidative stress leading to cellular damage.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Antimicrobial Action : Disruption of microbial cell membranes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 286.30 g/mol |

| LogP | 2.74960 |

| CAS Number | 31719-70-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.